Fmoc-L-ethionine

Vue d'ensemble

Description

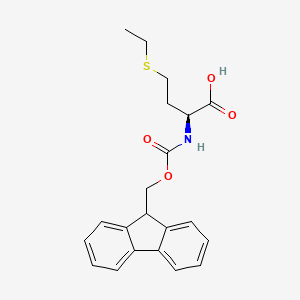

Fmoc-L-ethionine is a derivative of the amino acid ethionine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its ability to protect the amino group during the coupling reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-ethionine typically involves the protection of the amino group of L-ethionine with the Fmoc group. This can be achieved by reacting L-ethionine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in a solvent like dioxane or dimethylformamide (DMF) . The reaction conditions are usually mild, and the Fmoc group is introduced through nucleophilic attack of the amino group on the Fmoc-Cl.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The quality of solvents and reagents is crucial to maintain the purity and yield of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-L-ethionine undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF.

Coupling Reactions: The protected amino group allows for selective coupling with other amino acids or peptides, forming peptide bonds.

Common Reagents and Conditions:

Deprotection: 20% piperidine in DMF is commonly used for the removal of the Fmoc group.

Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are used for peptide bond formation.

Major Products Formed: The major products formed from these reactions include deprotected L-ethionine and peptide chains where this compound is incorporated as a residue .

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-L-ethionine in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in solid-phase peptide synthesis due to its protective Fmoc group, which allows for the selective formation of peptide bonds while preventing unwanted reactions. The Fmoc group can be easily removed under mild basic conditions, facilitating the stepwise assembly of peptides.

Applications in Protein Studies

This compound is valuable for studying protein-protein interactions and enzyme-substrate interactions. Its incorporation into peptides allows researchers to investigate the functional roles of ethionine residues in biological systems.

Case Study: Protein Interaction Analysis

In a study assessing the role of amino acids in protein interaction networks, this compound was incorporated into model peptides to elucidate its influence on binding affinities and structural stability. The findings indicated that ethionine's unique side chain properties could modulate interactions with specific proteins, thereby influencing cellular signaling pathways.

Pharmaceutical Applications

Drug Development

The compound is also employed in the synthesis of peptide-based drugs, where its unique properties can enhance drug efficacy and specificity. For instance, this compound has been used to create analogs of therapeutic peptides that target specific diseases associated with methionine metabolism.

Example: Anticancer Peptide Synthesis

Research has demonstrated that peptides incorporating this compound exhibit enhanced activity against cancer cell lines compared to their non-ethionine counterparts. This suggests a potential pathway for developing novel anticancer therapies.

Comparative Analysis with Related Compounds

To understand the unique role of this compound, it is essential to compare it with similar compounds like Fmoc-L-methionine and Fmoc-L-cysteine.

| Compound | Unique Feature | Application |

|---|---|---|

| This compound | Ethyl side chain influencing hydrophobicity | Peptide synthesis and drug development |

| Fmoc-L-methionine | Contains sulfur, involved in redox reactions | Protein engineering and bioconjugation |

| Fmoc-L-cysteine | Thiol group enables disulfide bond formation | Structural studies and enzyme assays |

Mécanisme D'action

The mechanism of action of Fmoc-L-ethionine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the coupling steps. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential assembly of peptides .

Comparaison Avec Des Composés Similaires

Fmoc-L-methionine: Similar to Fmoc-L-ethionine but with a methionine residue instead of ethionine.

Fmoc-L-cysteine: Contains a cysteine residue and is used in peptide synthesis for introducing thiol groups.

Uniqueness: this compound is unique due to the presence of the ethyl group in its side chain, which can influence the hydrophobicity and reactivity of the resulting peptides. This makes it particularly useful in the synthesis of peptides with specific structural and functional properties .

Activité Biologique

Fmoc-L-ethionine is a derivative of the amino acid ethionine, protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. This compound is significant in peptide synthesis and has various biological activities that have been explored in recent research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in biomedical research.

This compound is synthesized through standard peptide coupling techniques, where the Fmoc group protects the amino group during synthesis. The deprotection of the Fmoc group typically occurs under basic conditions using piperidine in dimethylformamide (DMF) . The ability to selectively couple this compound with other amino acids allows for the construction of complex peptides.

2.1 Role in Peptide Synthesis

This compound serves as a building block in solid-phase peptide synthesis (SPPS). Its unique side chain influences the hydrophobicity and reactivity of peptides, which can affect their biological activities. The incorporation of ethionine can enhance the stability and specificity of peptide interactions with biological targets .

2.2 Antimicrobial Activity

Research has shown that Fmoc-modified amino acids, including this compound, exhibit antimicrobial properties. For example, hydrogels formed from Fmoc-modified amino acids demonstrated significant inhibition of bacterial growth, including strains like Staphylococcus aureus . These hydrogels effectively disrupted bacterial cell membranes, leading to a reduction in bacterial proliferation by approximately 95% after 20 hours of incubation.

3.1 Study on Antimicrobial Hydrogels

A study investigated the use of Fmoc-L-phenylalanine hydrogels that incorporated this compound for wound healing applications. The results indicated that these hydrogels could encapsulate antibiotics and significantly reduce bacterial loads in infected wounds . The combination of Fmoc-modified amino acids enhanced the biocompatibility and antimicrobial efficacy compared to traditional treatments.

| Study | Findings |

|---|---|

| Rizzo et al. (2021) | Demonstrated that Fmoc-modified hydrogels reduced bacterial load by 1000-fold in infected wounds. |

| Self-assembly studies (2021) | Showed effective disruption of Staphylococcus aureus membranes by Fmoc-modified peptides. |

3.2 Mechanistic Insights into Antitumor Activity

In another study, nanoparticles composed of this compound were developed for targeted drug delivery in cancer therapy. These nanoparticles exhibited enhanced photodynamic therapy (PDT) effects due to their ability to release reactive oxygen species upon cellular uptake . The study highlighted the potential of using this compound in developing novel therapeutic agents for cancer treatment.

4. Pharmacokinetics and Safety Profile

While specific pharmacokinetic data on this compound is limited, related compounds like Fmoc-L-methionine have shown promising bioavailability profiles (approximately 65%) . Further studies are required to evaluate the safety and efficacy of this compound in clinical settings.

Propriétés

IUPAC Name |

(2S)-4-ethylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-2-27-12-11-19(20(23)24)22-21(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWOGMHQUYJONT-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.